molecular formula C18H20N2O2 B5868709 1-(phenoxyacetyl)-4-phenylpiperazine

1-(phenoxyacetyl)-4-phenylpiperazine

Cat. No. B5868709
M. Wt: 296.4 g/mol
InChI Key: QYTNFTCWBYHLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenoxyacetyl)-4-phenylpiperazine (PAPP) is a chemical compound that belongs to the class of piperazine derivatives. PAPP has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(phenoxyacetyl)-4-phenylpiperazine involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including mood regulation, appetite, and sleep. 1-(phenoxyacetyl)-4-phenylpiperazine has also been found to have vasodilatory effects, which may be due to its ability to activate nitric oxide synthase.
Biochemical and Physiological Effects:
1-(phenoxyacetyl)-4-phenylpiperazine has been found to have various biochemical and physiological effects. 1-(phenoxyacetyl)-4-phenylpiperazine has been shown to increase serotonin release in the brain, which may contribute to its mood-regulating effects. 1-(phenoxyacetyl)-4-phenylpiperazine has also been found to have vasodilatory effects, which may be due to its ability to increase nitric oxide production. Additionally, 1-(phenoxyacetyl)-4-phenylpiperazine has been found to have anti-cancer properties, which may be due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-(phenoxyacetyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor. 1-(phenoxyacetyl)-4-phenylpiperazine also has good oral bioavailability, which makes it a useful tool for studying the effects of serotonin receptor activation in vivo. However, 1-(phenoxyacetyl)-4-phenylpiperazine has some limitations, including its potential for off-target effects and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(phenoxyacetyl)-4-phenylpiperazine. One potential area of research is the development of more selective and potent 1-(phenoxyacetyl)-4-phenylpiperazine analogs for use in scientific research. Another potential area of research is the investigation of the potential therapeutic applications of 1-(phenoxyacetyl)-4-phenylpiperazine in various diseases, including cardiovascular diseases and cancer. Additionally, further studies are needed to better understand the mechanism of action of 1-(phenoxyacetyl)-4-phenylpiperazine and its effects on various physiological processes.

Synthesis Methods

1-(phenoxyacetyl)-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of phenoxyacetic acid with hydrazine to form 1-(phenoxyacetyl)hydrazine, followed by the reaction of 1-(phenoxyacetyl)hydrazine with phenylmagnesium bromide to form 1-(phenoxyacetyl)-4-phenylpiperazine.

Scientific Research Applications

1-(phenoxyacetyl)-4-phenylpiperazine has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. 1-(phenoxyacetyl)-4-phenylpiperazine has been found to have an affinity for the serotonin receptor, which plays a role in regulating mood, appetite, and sleep. 1-(phenoxyacetyl)-4-phenylpiperazine has also been studied for its potential use in treating cardiovascular diseases, as it has been found to have vasodilatory effects. Additionally, 1-(phenoxyacetyl)-4-phenylpiperazine has been investigated for its potential anti-cancer properties.

properties

IUPAC Name

2-phenoxy-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTNFTCWBYHLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenoxyacetyl)-4-phenylpiperazine

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